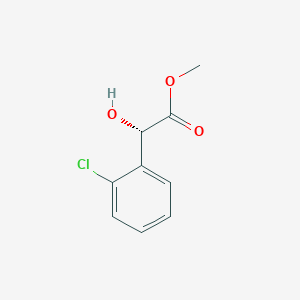

2-Chloromandelic Acid Methyl Ester

Übersicht

Beschreibung

2-Chloromandelic Acid Methyl Ester is an organic compound belonging to the ester class. Esters are widely known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound is characterized by the presence of a methyl ester group and a chlorinated aromatic ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloromandelic Acid Methyl Ester can be synthesized through several methods. One common approach involves the esterification of (S)-o-Chloromandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted derivatization has also been explored to speed up the esterification process, significantly reducing reaction times compared to conventional heating methods .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloromandelic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The methyl ester group can be oxidized to form a carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: (S)-o-Chloromandelic acid.

Reduction: (S)-o-Chloromandelic alcohol.

Substitution: Various substituted mandelates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate in Clopidogrel Synthesis

- Role : 2-Chloromandelic Acid Methyl Ester serves as a crucial intermediate in synthesizing clopidogrel bisulfate, an antiplatelet agent used to prevent blood clots.

- Process : The conversion from this compound to clopidogrel involves several steps, including hydrolysis and further chemical modifications .

2. Chiral Resolution

- Importance : The compound is valuable for producing optically active forms of mandelic acid derivatives, which are essential for developing chiral pharmaceuticals.

- Methodology : Techniques such as enzymatic hydrolysis or the use of specific optical resolution agents can yield high-purity (R)-2-chloromandelic acid, which is critical for pharmaceutical applications .

Research Applications

1. Medicinal Chemistry Studies

- Researchers have explored the structure-activity relationships (SAR) of chlorinated mandelic acid derivatives, including this compound, to understand their pharmacological properties better. These studies often focus on their chiral selectivity and interactions with biological targets .

2. Bioconversion Techniques

- Recent studies have investigated bioconversion methods using microorganisms to produce 2-chloromandelic acid from simpler substrates. This approach not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis methods .

Wirkmechanismus

The mechanism of action of 2-Chloromandelic Acid Methyl Ester primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme-substrate interactions in biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Methyl mandelate: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.

Ethyl (S)-o-Chloromandelate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.

Uniqueness: 2-Chloromandelic Acid Methyl Ester’s unique combination of a chlorinated aromatic ring and a methyl ester group makes it particularly useful in synthetic organic chemistry, offering distinct reactivity patterns compared to its non-chlorinated or differently substituted analogs .

Biologische Aktivität

2-Chloromandelic Acid Methyl Ester (CMME), with the molecular formula C₉H₉ClO₃, is a chlorinated derivative of mandelic acid and serves as an important intermediate in the synthesis of various pharmaceuticals, notably clopidogrel, an antiplatelet medication. This article delves into the biological activities associated with CMME, including its synthesis, enzymatic interactions, and potential therapeutic applications.

This compound is characterized by its reactivity due to the presence of a chlorine atom at the second position of the mandelic acid structure. It typically appears as a colorless to nearly colorless liquid, soluble in organic solvents like chloroform and methanol. The synthesis of CMME generally involves the use of 2-chlorobenzaldehyde as a precursor through various chemical reactions, including esterification and optical resolution processes to obtain specific enantiomers for pharmaceutical applications .

Enzymatic Activity and Bioconversion

Recent studies have highlighted the enzymatic capabilities of microorganisms in converting racemic CMME into its active forms. For instance, Exophiala dermatitidis NBRC6857 has been identified as a source of an esterase enzyme (EstE) that catalyzes the hydrolysis of racemic CMME, yielding (R)-2-chloromandelic acid with high efficiency . The optimal conditions for this enzymatic activity were found to be a temperature of 30°C and a pH of 7.0, demonstrating significant potential for biotechnological applications in pharmaceutical manufacturing.

Biological Activity and Therapeutic Applications

CMME exhibits several biological activities that are relevant to its use in medicine:

Case Studies and Research Findings

Several research projects have investigated the biological activities associated with CMME:

- Bioconversion Studies : A study demonstrated that recombinant E. coli expressing EstE showed a 553-fold increase in activity compared to wild-type strains when processing CMME, highlighting the compound's potential for efficient production methods in pharmaceutical applications .

- Pharmacological Screening : In pharmacological screenings involving various derivatives of mandelic acid, compounds exhibiting similar structures to CMME were noted for their diverse biological activities, including antioxidant and anti-inflammatory effects .

- Enzymatic Synthesis : Research has focused on developing methods for producing (R)-CMME through enzymatic routes that minimize environmental impact while maximizing yield and purity, further establishing its relevance in sustainable pharmaceutical manufacturing .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mandelic Acid | C₈H₈O₃ | Non-chlorinated; used in cosmetics |

| 3-Chloro-2-hydroxybenzoic Acid | C₇H₆ClO₃ | Similar chlorination; used as an antiseptic |

| Clopidogrel | C₁₈H₁₈ClN₂O₂S | Antiplatelet drug; derived from CMME |

The table above illustrates the structural relationships between CMME and other compounds, emphasizing its unique properties that enhance its utility in medicinal chemistry.

Eigenschaften

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBVQQIQSQED-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457939 | |

| Record name | Methyl (S)-o-Chloromandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32345-60-1 | |

| Record name | Methyl (S)-o-Chloromandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the chirality of Methyl o-Chloromandelate important in pharmaceutical synthesis?

A1: Chirality plays a critical role in pharmaceutical development as different enantiomers of a molecule can exhibit distinct biological activities. In the case of Clopidogrel, only the (S)-enantiomer of the drug is pharmacologically active. Therefore, obtaining Methyl (S)-o-Chloromandelate with high enantiomeric purity is essential for synthesizing the effective form of the drug. []

Q2: How do enzymatic methods offer a more sustainable and efficient alternative for producing Methyl (S)-o-Chloromandelate?

A2: Enzymatic approaches, particularly using esterases, offer a greener and potentially more efficient route for producing enantiopure Methyl (S)-o-Chloromandelate. Research highlights the use of Exophiala dermatitidis NBRC6857, a microbial strain capable of producing the (R)-enantiomer of 2-Chloromandelic acid from the racemic Methyl 2-Chloromandelate. [] By isolating and overexpressing the responsible esterase enzyme, EstE, researchers achieved a significant increase in the production of the desired (R)-enantiomer. This approach paves the way for a more sustainable and potentially cost-effective method for obtaining enantiopure Methyl (S)-o-Chloromandelate.

Q3: Can the enantioselectivity of esterases towards Methyl (S)-o-Chloromandelate be improved?

A3: Yes, research indicates that the enantioselectivity of esterases towards specific enantiomers can be further enhanced. For instance, studies focusing on the esterase BioH demonstrated that rationally designed mutations within the enzyme's active site could significantly improve its selectivity towards Methyl (S)-o-Chloromandelate. [, ] This approach of protein engineering holds immense promise for developing tailored biocatalysts for the efficient production of enantiopure compounds.

Q4: What analytical techniques are typically employed for characterizing and quantifying Methyl (S)-o-Chloromandelate?

A4: Characterizing and quantifying Methyl (S)-o-Chloromandelate typically involves a combination of techniques. Chromatographic methods, particularly chiral HPLC, are crucial for separating and quantifying the enantiomers, assessing the enantiomeric excess achieved during synthesis. [] Spectroscopic techniques like NMR and mass spectrometry are employed for structural confirmation and purity analysis. These analytical techniques are critical for ensuring the quality and consistency of Methyl (S)-o-Chloromandelate used in pharmaceutical production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.